2-(4-Nitrophenyl)acetohydrazide
Description
Contextualization within Hydrazide and Acetohydrazide Chemistry
Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-NH-NH-) attached to a carbonyl group (C=O). This arrangement bestows upon them a unique chemical reactivity, making them valuable intermediates in organic synthesis. The chemistry of hydrazides has been a subject of intense investigation due to their excellent coordinating capability with various metal ions. nih.gov Acetohydrazides, a subset of hydrazides, specifically feature an acetyl group (CH₃CO-) linked to the hydrazine (B178648) moiety.
2-(4-Nitrophenyl)acetohydrazide, with its molecular formula C₈H₉N₃O₃, fits squarely within the acetohydrazide family. nih.gov Its structure consists of a 4-nitrophenyl group attached to a methylene (B1212753) bridge, which in turn is connected to the carbonyl carbon of the acetohydrazide functional group. The presence of the N-H and C=O groups allows for the formation of stable chelates with metal ions and participation in various condensation reactions. Hydrazides and their condensation products have been shown to exhibit a diverse range of biological properties, including anti-helmintic, anti-leprotic, and anti-depressant activities. nih.gov The crystal structure of the related compound, 2-(2-nitrophenyl)acetohydrazide, reveals a dihedral angle between the benzene (B151609) ring and the acetohydrazide plane, a feature that influences its molecular packing and interactions. nih.gov
Chemical Significance and Research Interest in the Nitrophenyl Moiety
The nitrophenyl moiety, and specifically the 4-nitrophenyl group present in this compound, is a critical component that imparts distinct chemical properties and drives significant research interest. The nitro group (NO₂) is a strong electron-withdrawing group, which profoundly influences the electronic environment of the entire molecule. This electronic effect can enhance the reactivity of other functional groups within the molecule and is often a key feature in the design of biologically active compounds. emerginginvestigators.org
In the context of medicinal chemistry, the nitrophenyl group is a well-known pharmacophore found in a variety of drugs. For instance, it is a key structural element in some anticancer and antimicrobial agents. nih.govnih.gov The presence of the nitro group can be crucial for the biological activity of a compound, and its position on the phenyl ring can significantly alter its efficacy. For example, derivatives containing a m-substituted nitro group have shown potent anticonvulsant activity. tandfonline.com
Furthermore, the 4-nitrophenyl group can act as a useful leaving group in certain chemical reactions, a property exploited in the development of base-labile protecting groups for alcohols and amines. emerginginvestigators.org The release of 4-nitrophenol, a yellow-colored compound, upon cleavage provides a convenient spectroscopic handle to monitor reaction progress. emerginginvestigators.org The synthesis of various hydrazones often involves the condensation of hydrazides with aldehydes, and the nitrophenyl group can be a key feature in the resulting biologically active molecules. discoveryjournals.org
Overview of Research Areas in the Chemical Compound's Investigation
Research involving this compound and its derivatives spans several key areas, primarily driven by the quest for new therapeutic agents and novel materials. The versatile chemical nature of this compound makes it a valuable starting material for synthesizing a wide array of heterocyclic systems and other complex organic molecules.
One of the prominent areas of investigation is in the field of antimicrobial agents . Hydrazide-hydrazones and related compounds derived from this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains. The structural modifications on the basic scaffold, often involving the condensation of the hydrazide with different aldehydes and ketones, have led to the discovery of compounds with significant antimicrobial potential.
Another significant research avenue is the development of anticancer agents . The nitrophenyl moiety is a known feature in several anticancer drugs, and researchers have explored derivatives of this compound for their cytotoxic effects against various cancer cell lines. nih.gov The strategy often involves creating hybrid molecules by combining the this compound core with other pharmacologically active heterocycles, such as thiazolidinones. nih.gov
The investigation of anticonvulsant activity is also a noteworthy area. Schiff bases and other derivatives synthesized from acetohydrazides have been a focus of anticonvulsant drug discovery. tandfonline.com Studies have shown that compounds incorporating a nitrophenyl group can exhibit significant protection in animal models of epilepsy. tandfonline.commdpi.com
Furthermore, the ability of the hydrazide group to chelate with metal ions has led to research into the synthesis and characterization of metal complexes . These complexes can exhibit interesting structural features and may possess enhanced biological activities compared to the parent ligand. The study of enzyme inhibition is another area of interest, with compounds containing the nitrophenyl group being screened for their inhibitory effects on enzymes like carbonic anhydrase II. nih.gov
Chemical Compound Data
| Compound Name |
| This compound |
| 2-(2-Nitrophenyl)acetohydrazide |
| 2-(4-bromophenyl)acetohydrazide |
| 2-(4-chlorophenoxy)acetohydrazide |
| 2-(4-methoxyphenoxy)acetohydrazide |
| N'-(4-chloro-3-nitrobenzylidene)acetohydrazide |
| 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones |
| N'-(4-fluoro-benzylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl) aceto-hydrazide |
| 2-(4-METHYLPHENOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE |
| 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside |
| 4-nitrophenyl acetate (B1210297) |
| 4-nitrophenol |
| Benzyl (B1604629) alcohol |
| Benzylamine |
| 4-nitrophenyl chloroformate |
| 2,4-dichloro benzaldehyde |
| 3,5-dichloro benzaldehyde |
| 4-nitrophenyl hydrazine |
| Dimethyl 4-nitrophenyl phosphate |
| Diethyl 2,4-dinitrophenyl phosphate |
| 1-iodo-4-nitrobenzene |
| 1-allyl-4-nitrobenzene |
| 2,6-difluoro-4-nitroaniline |
| 3-(4-chlorophenyl)-1-(2,6-difluoro-4-nitrophenyl)aminopropan-2-ol |
| Aniline (B41778) |
| 2-(4-nitrobenzyl)oxirane |
| 3-(4-Nitrophenyl)-1-(phenylamino)propan-2-ol |
| 2-chloro-1-(3-chlorophenyl)ethanone |
| 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide |
| 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4 |
| 2-(2-{1-phenyl-ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile |
| N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)Acetohydrazide |
| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |
| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine |
| 2-Amino-3-formyl chromone |
| dihydroxybenzaldehyde |
| 2-chloro-1-(3-chlorophenyl)ethanone |
| 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone |
Interactive Data Table: Properties of this compound
This table summarizes key computed properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃O₃ | nih.gov |
| Molecular Weight | 195.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 6144-81-6 | nih.gov |
| XLogP3 | 0.4 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 101 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONGQRKKZPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301888 | |
| Record name | 2-(4-nitrophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-81-6 | |
| Record name | 6144-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 4 Nitrophenyl Acetohydrazide and Its Derivatives
Direct Synthesis Approaches to 2-(4-Nitrophenyl)acetohydrazide
The most common and direct laboratory synthesis of this compound is a two-step process starting from 4-nitrophenylacetic acid.
Esterification: The first step involves the conversion of 4-nitrophenylacetic acid to its corresponding ester, typically the methyl or ethyl ester. This is often achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.
Hydrazinolysis: The resulting ester, for instance, ethyl 4-nitrophenylacetate, is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chemicalbook.com In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group (-OEt) of the ester to form the stable acetohydrazide. The reaction is typically carried out in an alcoholic solvent, and upon completion, the product, this compound, often precipitates from the solution upon cooling and can be purified by recrystallization. chemicalbook.com
The precursor, 4-nitrophenylacetic acid, can be prepared by the hydrolysis of p-nitrobenzyl cyanide using an aqueous solution of sulfuric acid. orgsyn.org
Green Chemistry Principles in the Synthesis of Acetohydrazide Compounds
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of acetohydrazides and their derivatives has benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For hydrazone derivatives, which are products of hydrazides, reactions can be conducted by simply grinding the reactants together at room temperature, sometimes with a catalytic amount of acid. discoveryjournals.orgdiscoveryjournals.org This method is not only environmentally friendly but also often leads to shorter reaction times and high yields of pure products without the need for complex purification steps. discoveryjournals.orgdiscoveryjournals.org
Microwave-assisted synthesis is another prominent solvent-free or solvent-minimal technique. It can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and cleaner product profiles compared to conventional heating methods. nih.gov
Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. researchgate.net This approach has been successfully applied to the synthesis of hydrazones from hydrazides and aldehydes. nih.govnih.gov In a typical procedure, stoichiometric amounts of the reactants are placed in a ball mill, sometimes with a small amount of a liquid to aid the process (liquid-assisted grinding or LAG). rsc.org The mechanical forces generated during milling provide the energy required for the reaction to proceed, completely eliminating the need for bulk solvents. nih.govrsc.org
Key advantages of mechanochemical synthesis include:
Reduced Solvent Use: It is a largely solvent-free technique, which minimizes chemical waste. researchgate.net
High Yields: Reactions often proceed to completion, providing quantitative or near-quantitative yields. nih.govrsc.org
Speed: Reaction times are significantly shorter, often completed within minutes to a few hours. nih.gov
Novel Products: It can sometimes enable the formation of products that are not accessible through traditional solution-based methods. researchgate.net
Table 1: Comparison of Synthetic Methods for Hydrazone Formation
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Solution-Based | Reflux in a solvent (e.g., ethanol (B145695), methanol) for 1-12 hours, often with an acid catalyst. | Well-established and widely understood. | nih.gov |
| Solvent-Free (Grinding) | Grinding reactants at room temperature for a few minutes. | Environmentally friendly, rapid, high purity, simple workup. | discoveryjournals.orgdiscoveryjournals.org |
| Mechanochemical (Ball Milling) | Milling reactants in a planetary or SPEX mill for 15 min to 3 hours. | Quantitative yields, very rapid, solvent-free, scalable. | nih.govnih.govrsc.org |
Derivatization via Condensation Reactions
The primary amino group (-NH₂) of this compound is a reactive handle that allows for straightforward derivatization, most commonly through condensation reactions with carbonyl compounds.
This compound readily reacts with a wide variety of aldehydes and ketones to form the corresponding hydrazone derivatives. ajpamc.comasianpubs.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The subsequent elimination of a water molecule yields the C=N double bond characteristic of a hydrazone. ajpamc.com
The reaction is typically performed by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol. nih.govresearchgate.net Often, a few drops of a catalyst like glacial acetic acid are added to facilitate the dehydration step. discoveryjournals.org The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization.
Table 2: Examples of Hydrazone Derivatives from Acetohydrazides
| Hydrazide Precursor | Carbonyl Compound | Resulting Derivative Class | Reference |
|---|---|---|---|
| 2-(4-Nitrophenoxy)acetohydrazide | 3,4-Dihydroxybenzaldehyde | Hydrazone | asianpubs.org |
| 2-(4-Nitrophenoxy)acetohydrazide | 4-Hydroxybenzaldehyde | Hydrazone | asianpubs.org |
| 2,4-Dinitrophenylhydrazine | Acetaldehyde, Benzaldehyde, Acetone | Hydrazone | ajpamc.com |
| 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 1-(4-Nitrophenyl)ethanone | Hydrazone | nih.gov |
| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Schiff Base | nih.gov |
The formation of a carbon-nitrogen double bond (C=N) in hydrazones introduces the possibility of geometric isomerism. These stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. chemguide.co.uk
Z-isomer: The higher-priority groups on the carbon and nitrogen atoms are on the same side of the C=N double bond.
E-isomer: The higher-priority groups on the carbon and nitrogen atoms are on opposite sides of the C=N double bond.
Purified hydrazones often exist as the more thermodynamically stable E-isomer. nih.gov However, the presence of both E and Z isomers can be observed, and interconversion between them can be induced by factors such as UV irradiation, changes in solvent polarity, or the addition of acid. nih.govnih.gov Studies have shown that in polar solvents, some acetohydrazides can exist as a mixture of E and Z isomers due to restricted rotation around the N-C bond of the hydrazide moiety itself. nih.gov The formation of intramolecular hydrogen bonds, for instance between a pyridine (B92270) ring and the amide N-H, can significantly stabilize the Z-isomer after isomerization. nih.gov The electronic nature of substituents on the aromatic rings also plays a crucial role in the E/Z interconversion process. nih.gov
Heterocyclic Synthesis Incorporating the Acetohydrazide Moiety
The acetohydrazide functional group within this compound is a key synthon for building a variety of heterocyclic rings. Its nucleophilic nitrogen atoms and reactive carbonyl group readily participate in cyclization and condensation reactions.
Cyclization to Oxadiazoles and Related Ring Systems
The synthesis of 1,3,4-oxadiazoles is a common transformation of this compound and its derivatives. These reactions typically involve the cyclodehydration of a diacylhydrazine intermediate or the oxidative cyclization of an N-acylhydrazone. nih.govacs.org
One prevalent method involves reacting the parent hydrazide with various carboxylic acids or their derivatives (like acid chlorides) to form an N,N'-diacylhydrazine, which is then cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.gov For instance, reacting aryl hydrazides with β-benzoyl propionic acid in the presence of POCl₃ yields 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
Another strategy is the reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium, like potassium hydroxide (B78521) in ethanol, to form a potassium dithiocarbazate intermediate. nih.govdaneshyari.com This intermediate can then be cyclized to a 5-substituted-1,3,4-oxadiazole-2-thiol upon acidification. nih.govjchemrev.com
Oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with aldehydes, provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Reagents like chloramine-T under microwave irradiation have been successfully employed for this transformation. jchemrev.com
Table 1: Selected Methods for 1,3,4-Oxadiazole Synthesis from Hydrazide Precursors
| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |
| Aryl hydrazide, Carboxylic acid | POCl₃, PPA, etc. | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
| Acyl hydrazide, Carbon disulfide, KOH | Acidification | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.govjchemrev.com |
| N-Acylhydrazone (from hydrazide + aldehyde) | Chloramine-T (Microwave) | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.com |
| N'-Arylidene acetohydrazide | Hypervalent Iodine | Substituted 1,3,4-oxadiazole | organic-chemistry.org |
Formation of Azetidinone-Fused Derivatives
Azetidinones, also known as β-lactams, are four-membered cyclic amides. The synthesis of azetidinone derivatives from this compound typically proceeds through the Staudinger cycloaddition reaction. mdpi.com This [2+2] cycloaddition occurs between a ketene (B1206846) and an imine (Schiff base).
The general pathway involves two key steps:
Formation of a Schiff Base: this compound is condensed with an appropriate aldehyde or ketone to form the corresponding N-acylhydrazone (a type of Schiff base). ekb.eg
Cycloaddition: The Schiff base is then reacted with a ketene, which is often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine (B128534) (Et₃N). mdpi.comekb.eg
This reaction leads to the formation of a 1-amido-2-azetidinone ring system. The reaction conditions, including the choice of solvent and base, can influence the stereochemistry (cis/trans isomerism) of the resulting β-lactam. mdpi.com Microwave irradiation has been shown to accelerate these reactions and improve yields compared to conventional heating. mdpi.com For example, the reaction of N′-arylidene acetohydrazide derivatives with chloroacetyl chloride in the presence of Et₃N yields 1-acetamido-3-chloro-2-azetidinones, with microwave-assisted synthesis being significantly faster and higher yielding. mdpi.com
Synthesis of Metal Complexes with this compound-Derived Ligands
This compound and, more commonly, its Schiff base derivatives, are effective ligands for coordinating with a variety of metal ions. The hydrazone ligands, formed by condensing the hydrazide with aldehydes or ketones, possess multiple donor sites (typically nitrogen and oxygen atoms) that can bind to a metal center, forming stable chelate rings. ekb.egnih.govresearchgate.net
The synthesis of these metal complexes generally involves reacting the pre-synthesized ligand with a metal salt (e.g., chlorides, sulfates, or acetates of metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in a suitable solvent, often ethanol or methanol. ekb.egresearchgate.netrsc.org The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating or refluxing to ensure completion. ekb.egnih.gov
For example, hydrazone ligands derived from 2-(phenylamino)acetohydrazide have been shown to form complexes with a range of metal ions including VO(II), Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). ekb.eg Spectral data suggest that the ligand can act as a neutral bidentate or a monobasic tridentate ligand, coordinating through the carbonyl oxygen (in its enolic form) and the azomethine nitrogen. ekb.eg Similarly, ligands derived from this compound can coordinate with metals, and the resulting complexes exhibit distinct spectral and magnetic properties depending on the metal ion and the coordination geometry (e.g., octahedral, square planar, or tetrahedral). ekb.egresearchgate.net
Table 2: Examples of Metal Complexes with Hydrazide-Derived Ligands
| Ligand Type | Metal Ions | Coordination Sites | Reference(s) |
| Hydrazone of 2-(phenylamino)acetohydrazide | VO(II), Cu(II), Ni(II), Co(II), Mn(II), Fe(III), Ru(III), Zn(II), UO₂(II) | Carbonyl Oxygen, Azomethine Nitrogen, Phenolic Oxygen | ekb.eg |
| Ligand from 4-nitroaniline (B120555) and 2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) | Azo Nitrogen, Phenolic Oxygen | researchgate.net |
| Naphthyl acetohydrazide hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Carbonyl Oxygen, Azomethine Nitrogen | nih.gov |
| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Benzimidazole Nitrogen | nih.govnih.gov |
Pathways for Synthesis of Precursors and Intermediates
The primary precursor for the synthesis of this compound is ethyl (4-nitrophenyl)acetate (B1239239) . sigmaaldrich.comresearchgate.net The synthesis of this ester is a crucial first step.
A common route to ethyl (4-nitrophenyl)acetate starts from 4-nitrophenylacetic acid . This acid can be prepared through various methods, including the hydrolysis of 2-nitro-4-substituted benzyl (B1604629) cyanide. google.com The synthesis of the benzyl cyanide itself can start from a 4-substituted halobenzene, which undergoes nitration followed by substitution with a cyanoacetate (B8463686) ester and subsequent reaction with hydrochloric acid. google.com
Once 4-nitrophenylacetic acid is obtained, it can be converted to its ethyl ester, ethyl (4-nitrophenyl)acetate, via Fischer esterification. This classic method involves refluxing the carboxylic acid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov
The final step to obtain the target hydrazide involves the hydrazinolysis of the ester. Ethyl (4-nitrophenyl)acetate is reacted with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like methanol or ethanol. researchgate.net The reaction is usually stirred at room temperature or gently heated to drive it to completion. researchgate.net The hydrazide product often precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization. researchgate.net
Table 3: Synthetic Pathway for this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |
| 1 | 4-Substituted Halobenzene | HNO₃/H₂SO₄, then Cyanoacetate | 4-Nitrophenylacetic Acid | google.com |
| 2 | 4-Nitrophenylacetic Acid | Ethanol, H₂SO₄ (catalyst) | Ethyl (4-nitrophenyl)acetate | nih.gov |
| 3 | Ethyl (4-nitrophenyl)acetate | Hydrazine Hydrate (N₂H₄·H₂O) | This compound | researchgate.net |
Reactivity and Reaction Mechanisms of 2 4 Nitrophenyl Acetohydrazide in Organic and Inorganic Chemistry
Mechanistic Investigations of Hydrazide-Carbonyl Condensation Reactions
The reaction of 2-(4-nitrophenyl)acetohydrazide with carbonyl compounds, such as aldehydes and ketones, results in the formation of hydrazones. This condensation reaction is a cornerstone of bioconjugation chemistry and has been the subject of detailed mechanistic studies. nih.gov The fundamental process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the stable hydrazone product. acs.org
The kinetics of hydrazone formation are significantly influenced by the reaction pH. The reaction can be catalyzed by either acid or base. nih.govacs.orgopenstax.org Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. openstax.org Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile, increasing its reactivity. Kinetic studies performed in aqueous buffers have been instrumental in elucidating these pH dependencies. nih.govchemrxiv.org
The rate of condensation is also dependent on the structure of the carbonyl reactant. For instance, alkyl aldehydes generally react faster than aryl aldehydes. This difference is attributed to the electronic stabilization from conjugation in aryl aldehydes, which is disrupted upon forming the tetrahedral intermediate. nih.gov
| Factor | Influence on Condensation Rate | Rationale |
| pH | Rate is pH-dependent; catalyzed by both acid and base | Acid protonates the carbonyl group, increasing its electrophilicity. Base increases the nucleophilicity of the hydrazine (B178648). nih.govacs.orgopenstax.org |
| Carbonyl Structure | Alkyl aldehydes react faster than aryl aldehydes | Conjugation in aryl substrates is disrupted upon formation of the tetrahedral intermediate, slowing the reaction. nih.gov |
| Catalysts | Accelerated by general acid/base catalysts like aniline (B41778) and imidazole (B134444) derivatives | Catalysts facilitate proton transfer steps in the reaction mechanism. acs.org |
The reaction of 4-nitrophenyl hydrazine with various aromatic aldehydes has been shown to proceed efficiently, even under solvent-free conditions, highlighting the inherent reactivity of this class of compounds. discoveryjournals.org
Coordination Chemistry Principles Governing Metal-Ligand Interactions
The acetohydrazide moiety in this compound provides effective donor atoms for coordinating with metal ions, leading to the formation of a wide array of metal complexes with diverse structural and reactive properties.
Ligand Denticity and Binding Modes
Hydrazides and their derivatives are versatile ligands in coordination chemistry. nih.gov this compound typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amino group. mdpi.com This coordination can occur with the ligand in its neutral keto form or, upon deprotonation, in its enol form. researchgate.net The ability to coordinate via different atoms allows for the formation of stable chelate rings, which is a common feature of hydrazide-metal complexes. In some instances, related hydrazone ligands can exhibit tridentate coordination, involving the azomethine nitrogen in addition to the carbonyl/enolic oxygen and another donor atom. researchgate.net
| Binding Mode | Coordinating Atoms | Description |
| Bidentate (Keto form) | Carbonyl Oxygen, Amine Nitrogen | The neutral ligand coordinates through the lone pairs on the oxygen and terminal nitrogen atoms. mdpi.com |
| Bidentate (Enol form) | Enolic Oxygen, Azomethine Nitrogen | After deprotonation and tautomerization, the ligand coordinates through the negatively charged oxygen and the imine nitrogen. researchgate.net |
| Tridentate | Varies (e.g., Phenolic Oxygen, Azomethine Nitrogen, Carbonyl/Enolic Oxygen) | In more complex hydrazone derivatives, additional donor sites can participate in coordination. researchgate.net |
The interaction between the ligand and metal ions is confirmed by spectroscopic methods, such as IR spectroscopy, where shifts in the vibrational frequencies of the C=O and N-H bonds indicate their involvement in coordination. researchgate.netnih.gov
Geometrical Preferences of Metal Complexes
The coordination of this compound and related ligands to metal ions results in complexes with various geometries, which are dictated by the coordination number of the metal ion and the nature of the ligand and any co-ligands. Octahedral geometry is a common structural motif for complexes involving hydrazide ligands, as observed in various Co(II) and Ni(II) complexes. researchgate.netnih.govsemanticscholar.org
For example, a nickel(II) complex with the related ligand 2-(4-bromophenoxy)acetohydrazide (B95197) was found to have a polymeric structure with each nickel center exhibiting a distorted octahedral geometry. mdpi.com In this structure, the hydrazide acts as a bidentate ligand, and bridging chloride atoms link the metal centers. mdpi.com The specific geometry of these complexes is typically determined using single-crystal X-ray diffraction, which provides precise information about bond lengths and angles. nih.govmdpi.com In the absence of single crystals, techniques like electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements are used to propose the geometry. researchgate.netsemanticscholar.org
| Metal Ion | Ligand Type | Proposed/Determined Geometry | Reference |
| Co(II), Ni(II), Cu(II) | Acetohydrazide Derivative | Octahedral | researchgate.netsemanticscholar.org |
| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | Distorted Octahedral (Polymeric) | mdpi.com |
| Fe(III), Ru(III) | Azo-hydrazone | Octahedral | researchgate.net |
| Cu(II) | Azo-hydrazone | Tetragonally Distorted Octahedral | researchgate.net |
Oxidative Transformations Involving the Acetohydrazide Moiety
The acetohydrazide functional group is susceptible to oxidative transformations. The oxidation of aromatic hydrazides can lead to the formation of corresponding aromatic diazenes. acs.org Studies have shown that this oxidation can be achieved using various oxidizing agents. A notable method involves the use of a metal-free, recyclable oxoammonium salt, which provides a convenient and green alternative to traditional stoichiometric oxidants. acs.org
Computational studies suggest that the oxidation of hydrazides by oxoammonium salts may proceed through a polar hydride transfer mechanism. acs.org The reaction kinetics are influenced by the electronic nature of the aryl substituent; electron-rich aryl hydrazides tend to undergo oxidation more readily than their electron-deficient counterparts. acs.org
Furthermore, the electrochemical oxidation of hydrazine and its derivatives has been investigated on various metal electrodes. researchgate.net These studies are relevant to applications such as fuel cells. The oxidation of the hydrazide moiety can be a complex process involving multiple electron transfers. For instance, the electrochemical oxidation of carbohydrazide (B1668358) is an 8-electron process that yields nitrogen, carbon dioxide, and water. researchgate.net
Influence of the 4-Nitrophenyl Group on Electronic Properties and Reactivity
The 4-nitrophenyl group is a potent electron-withdrawing group due to the combined inductive and resonance effects of the nitro substituent. researchgate.netnih.gov This electronic characteristic significantly impacts the properties and reactivity of the entire this compound molecule.
The electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the N-H protons in the hydrazide moiety. This enhanced acidity can influence its reactivity in base-catalyzed reactions and its coordination behavior with metal ions. researchgate.netacs.org For instance, in the context of metal complexes, the electron-withdrawing substituent can affect the electronic environment of the metal center, potentially enhancing the catalytic activity of the resulting complex. researchgate.netnih.gov
Kinetic studies on the hydrolysis of related N-(4-nitrophenyl)-alkanohydrazonyl bromides have demonstrated the profound effect of the nitrophenyl group on reaction rates. rsc.org The presence of the nitro group can also be exploited in the design of molecules for specific applications. For example, the nitro group in nitrophenyl-containing hydrazones can be reduced to form reactive intermediates with potential biological effects.
| Property | Influence of 4-Nitrophenyl Group | Consequence |
| Acidity | Increases the acidity of N-H protons. | Affects reactivity in base-catalyzed reactions and deprotonation for coordination. researchgate.netacs.org |
| Reactivity | Modulates the nucleophilicity of the hydrazine and the stability of reaction intermediates. | Influences rates of condensation and hydrolysis reactions. rsc.org |
| Coordination Chemistry | Affects the electronic properties of the metal center in complexes. | Can enhance the catalytic activity of the metal complex. researchgate.netnih.gov |
| Biological Activity | The nitro group can be a pharmacophore. | Can be reduced in situ to produce reactive species with biological effects. |
Studies on Proton Transfer and Tautomeric Equilibria
This compound can exist in different tautomeric forms due to proton transfer equilibria. The most relevant for the acetohydrazide moiety is the amide-imidol tautomerism, which is analogous to the well-known keto-enol tautomerism of carbonyl compounds. openstax.orglibretexts.org
Amide ⇌ Imidol
In the amide form, the molecule possesses a carbonyl group (C=O) and an N-H bond. In the imidol form, which results from a proton transfer from nitrogen to oxygen, the molecule contains a hydroxyl group and a carbon-nitrogen double bond (C=N). While the amide form is generally more stable for simple amides, the equilibrium can be influenced by various factors.
Similarly, the hydrazone derivatives formed from this compound can exhibit keto-enol tautomerism. openstax.orglibretexts.orgmasterorganicchemistry.com
Keto ⇌ Enol
The keto form contains the carbonyl group, while the enol form has a hydroxyl group and a C=C double bond. The position of this equilibrium is highly dependent on the molecular structure and solvent. Factors that can stabilize the enol tautomer include:
Conjugation: Extended pi-systems can stabilize the double bond of the enol form. masterorganicchemistry.comyoutube.com
Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor (like the imine nitrogen in a hydrazone) can stabilize the enol's hydroxyl group. masterorganicchemistry.comyoutube.com
Aromaticity: If the enol form results in an aromatic ring, it will be significantly favored. libretexts.orgmasterorganicchemistry.com
Studies on related o-hydroxy Schiff bases have shown that intramolecular proton transfer can occur from a phenolic oxygen to an imine nitrogen, leading to an equilibrium between phenol-imine and keto-amine tautomers. researchgate.net Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net
| Tautomeric Equilibrium | Description | Key Structural Features |
| Amide-Imidol | Proton transfer between the amide nitrogen and carbonyl oxygen. | Amide: -C(=O)NH- Imidol: -C(OH)=N- |
| Keto-Enol (in hydrazones) | Proton transfer involving the α-carbon. | Keto: -C(=O)CH- Enol: -C(OH)=C- |
| Phenol-Imine ⇌ Keto-Amine (in related systems) | Intramolecular proton transfer in o-hydroxy Schiff bases. | Phenol-Imine: Aromatic OH, C=N Keto-Amine: C=O, NH in a quinoid ring |
Computational and Theoretical Chemistry Studies of 2 4 Nitrophenyl Acetohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 2-(4-nitrophenyl)acetohydrazide and its analogs. These studies offer a window into the molecule's electronic landscape and preferred spatial arrangements.
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. For derivatives closely related to this compound, DFT calculations have been used to determine crucial electronic parameters. For instance, studies on similar nitrophenyl derivatives have elucidated the nature of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive.
In a study of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, a compound with a similar p-nitrophenyl moiety, the HOMO and LUMO energies were calculated to understand intramolecular charge transfer mechanisms. rsc.org The analysis of frontier orbitals in such compounds reveals that the electron density in the HOMO is often located on the phenyl ring and the hydrazide group, while the LUMO is typically centered on the nitrophenyl portion, indicating a potential for charge transfer from the hydrazide part to the nitro group upon excitation. rsc.orgresearchgate.net
Table 1: Calculated Electronic Properties of a Related Nitrophenyl Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: Data is for a structurally related nitrophenyl derivative and is used here to approximate the electronic characteristics of this compound.
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution and intramolecular interactions. In related hydrazone structures, NBO analysis has revealed significant delocalization of electron density and the nature of donor-acceptor interactions within the molecule. rsc.orgresearchgate.net
Understanding the three-dimensional structure of this compound is crucial for predicting its biological activity and physical properties. Geometry optimization using DFT allows for the determination of the most stable conformation of the molecule.
In the crystal lattice, intermolecular hydrogen bonds play a crucial role in stabilizing the structure. For the 2-nitro isomer, N—H⋯O hydrogen bonds link the molecules, forming a double-column structure. Similar hydrogen bonding patterns can be anticipated for the 4-nitro isomer, influencing its solid-state properties.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states and the calculation of reaction energy profiles.
Transition state theory is fundamental to understanding the kinetics of chemical reactions. Computational studies on hydrazone exchange reactions have shown that the stability of the transition state is crucial. For these reactions, it has been found that strategically placed hydrogen bond acceptors within the carbonyl-derived part of the hydrazone can stabilize the transition states, thereby increasing the reaction rate, especially at near-neutral pH. rsc.org
While a specific transition state analysis for the formation or reactions of this compound is not available, general studies on hydrazone reactions provide a framework for understanding the potential mechanisms. The formation of hydrazones typically proceeds through the nucleophilic attack of the hydrazine (B178648) on a carbonyl group, followed by dehydration. The transition state for the initial attack would involve the partial formation of the C-N bond.
Calculating the reaction energy profile provides a quantitative measure of the energy changes that occur during a reaction, including the activation energy, which determines the reaction rate. For the synthesis of hydrazine on a Co3Mo3N catalyst, DFT calculations have been used to map out the Gibbs free energy diagram for the associative mechanism. nih.govresearchgate.net These calculations revealed two significant activation barriers corresponding to hydrogenation steps. researchgate.net
In the context of the antioxidant activity of hydrazones, computational studies have explored the mechanism of radical scavenging. The hydrogen atom transfer (HAT) mechanism is often found to be favorable, and the bond dissociation energy (BDE) is a key parameter. nih.gov For a series of hydrazone compounds, the HAT mechanism was identified as the most probable pathway for scavenging peroxy radicals in the gas phase. nih.gov The reaction energy profiles for these processes would show the energy of the reactants, the transition state, and the products, providing a comprehensive view of the reaction thermodynamics and kinetics.
Molecular Modeling and Docking Studies (focused on interaction principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target.
A study on a series of p-nitrophenyl hydrazones investigated their potential as multi-target inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase. researchgate.netchemrxiv.org The docking simulations were performed using Autodock Vina, and the results provided insights into the binding modes and energies of these compounds within the active sites of the target enzymes. researchgate.netthieme-connect.de
The study revealed that the p-nitrophenyl hydrazones could bind to the active sites of these enzymes through a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitro group was often involved in hydrogen bonding with amino acid residues in the active site. The binding energy values from these docking studies can be used to rank the potential efficacy of different derivatives.
Table 2: Representative Binding Energies of p-Nitrophenyl Hydrazones with Various Enzymes
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| Derivative 1 | COX-2 | -9.8 |
| Derivative 2 | 5-LOX | -8.5 |
| Derivative 3 | H+/K+ ATPase | -9.2 |
Note: The data represents findings from a study on a series of p-nitrophenyl hydrazones and is illustrative of the types of interactions and binding affinities that could be expected for this compound.
These docking studies are crucial for the rational design of new, more potent inhibitors. By understanding the key interactions between the ligand and the target, modifications can be made to the ligand structure to enhance binding affinity and selectivity. chemrxiv.org
Prediction of Molecular Properties and Reactivity Descriptors
Computational and theoretical chemistry offer powerful tools to predict the molecular properties and reactivity of chemical compounds. For this compound, these methods provide insights into its electronic structure, stability, and potential behavior in chemical reactions. While comprehensive, dedicated computational studies on this specific molecule are not extensively available in public literature, we can amalgamate data from computational databases and extrapolate findings from studies on structurally related compounds to understand its characteristics.
Predicted Molecular Properties
A variety of molecular properties for this compound have been calculated using computational methods and are available in chemical databases. These properties are crucial for understanding the molecule's behavior in different environments and for predicting its interactions with other molecules.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C8H9N3O3 | PubChem nih.gov |
| Molecular Weight | 195.18 g/mol | PubChem nih.gov |
| XLogP3 | 0.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 2 | Guidechem nih.gov |
| Complexity | 218 | Guidechem nih.gov |
| Monoisotopic Mass | 195.06439116 Da | PubChem nih.gov |
These predicted properties suggest that this compound is a relatively small molecule with the capacity to participate in hydrogen bonding, both as a donor and an acceptor. The XLogP3 value, a measure of lipophilicity, is low, indicating a degree of hydrophilicity.
Reactivity Descriptors
Reactivity descriptors, often derived from quantum chemical calculations such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
While specific DFT studies for this compound are not readily found, research on related molecules, such as other nitrophenyl derivatives and hydrazides, allows for an informed discussion of its likely reactivity. For instance, studies on acetohydrazide have shown that the C-N bond has a significant rotational barrier, suggesting a planar sp2 character for the central nitrogen atom, and the molecule favors a trans-syn conformation as its lowest energy state chemicalbook.com. In the case of the related compound 2-(2-nitrophenyl)acetohydrazide, crystal structure analysis revealed a dihedral angle of 87.62 (8)° between the benzene (B151609) ring and the acetohydrazide plane, with the nitro group being twisted relative to the benzene ring nih.gov.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilicity), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity.
For this compound, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The hydrazide moiety, conversely, is generally electron-donating and would contribute to the character of the HOMO. DFT studies on similar aromatic hydrazides would be necessary to determine the precise energies and spatial distributions of these orbitals.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP would likely show a high electron density (negative potential) around the oxygen atoms of the nitro and carbonyl groups, as well as on the nitrogen atoms of the hydrazide group, making these the primary sites for interaction with electrophiles. The hydrogen atoms of the hydrazide's -NH and -NH2 groups would exhibit a positive potential, making them sites for hydrogen bonding and interaction with nucleophiles.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -(I + A) / 2).
A comprehensive DFT study on this compound would be required to calculate these values accurately. However, based on its structure, it is expected to have a significant electrophilicity index due to the influence of the nitro group.
Advanced Chemical Applications and Research Directions for 2 4 Nitrophenyl Acetohydrazide
Role as Synthetic Intermediates in Complex Molecule Construction
The true strength of 2-(4-nitrophenyl)acetohydrazide lies in its utility as a versatile building block for the synthesis of more complex, often biologically active, molecules. sigmaaldrich.comumich.edu The terminal hydrazide moiety (-CONHNH₂) is a potent nucleophile and readily undergoes condensation reactions with a wide array of carbonyl compounds, such as aldehydes and ketones. This reaction yields hydrazones, a class of compounds containing the azomethine (-C=NNH-) functional group. nih.gov
These hydrazone derivatives are not merely stable products but are themselves key intermediates for constructing a diverse range of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the backbone of a vast number of pharmaceutical drugs and natural products. The reaction of the hydrazide with 1,3-dicarbonyl compounds, for instance, is a classic and effective method for synthesizing pyrazole (B372694) rings. youtube.comorganic-chemistry.org Furthermore, multi-component reactions involving hydrazides, aldehydes, malononitrile, and other reagents have been developed to create complex fused ring systems like pyrano[2,3-c]pyrazoles in a single step. nih.govnih.govresearchgate.net The nitrophenyl group often imparts unique electronic properties or serves as a handle for further chemical modification.
Table 1: Examples of Heterocyclic Scaffolds from Hydrazide Precursors Press the button to view the interactive table.
Show Table
| Heterocyclic Product | Typical Reactant(s) | Reaction Type |
|---|---|---|
| Hydrazones | Aldehydes or Ketones | Condensation |
| Pyrazoles | 1,3-Diketones | Cyclocondensation |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Ethyl Acetoacetate | Multi-component Reaction |
| Pyrazolo[1,5-a]pyrimidines | Arylidenemalononitrile, 3-Aminopyrazole | Cyclocondensation |
Applications in Analytical Chemistry
The unique structural features of this compound and its derivatives make them promising candidates for applications in analytical chemistry, particularly in the development of sensors and scavengers.
Development of Chemical Sensors (e.g., Anion Recognition)
Derivatives of this compound, especially hydrazones, are well-suited for creating colorimetric chemical sensors. scitepress.orgscitepress.org In such a system, the nitrophenyl group acts as a chromophore (the part of the molecule responsible for its color), while the hydrazide or hydrazone moiety serves as the binding site for the target analyte. The acidic N-H proton on the hydrazone linker is capable of forming hydrogen bonds with basic anions. rsc.org
This interaction can alter the electronic structure of the molecule, leading to a change in its light absorption properties and, consequently, a visible color change. mdpi.com Research on similar dinitrophenyl hydrazones has demonstrated their ability to detect anions like cyanide (CN⁻), fluoride (B91410) (F⁻), and acetate (B1210297) (CH₃COO⁻) with high sensitivity. mdpi.com The binding event, often a deprotonation of the N-H group by the anion, modifies the internal charge transfer characteristics of the molecule, which is observed as a colorimetric response. rsc.orgmdpi.com This principle makes this compound a valuable precursor for designing "naked-eye" anion detectors. rsc.org
Metal Scavenging Applications
The nitrogen and oxygen atoms within the acetohydrazide functional group act as excellent coordination sites (or ligands) for metal ions. This chelating ability allows molecules derived from this compound to bind with and effectively "scavenge" metal ions from a solution. Research on related hydrazone ligands has shown their capacity to form stable complexes with a variety of metal ions. nih.gov
Furthermore, the nucleophilic nature of hydrazides and their derivatives has been exploited for the decontamination of organophosphate-based nerve agent simulants. acs.orgacs.org These studies show that aryl and heteroaryl hydrazones can effectively hydrolyze toxic organophosphorus compounds into less harmful products, with rate enhancements of over a thousand-fold compared to the uncatalyzed reaction. acs.org This reactivity, which involves nucleophilic attack on the phosphorus center, is analogous to the chelation of metal ions and highlights the potential of these compounds in environmental remediation and detoxification applications.
Table 2: Metal Ions Complexed by Related Hydrazone Ligands Press the button to view the interactive table.
Catalytic Roles and Co-catalytic Systems
While this compound itself is not typically a catalyst, its derivatives, particularly hydrazones, serve as excellent ligands for creating highly effective metal-based catalysts. The nitrogen and oxygen atoms of the hydrazone moiety can coordinate with a metal center, such as palladium, to form a stable complex that can then catalyze important organic reactions. researchgate.net
A significant area of application is in phosphine-free palladium-catalyzed cross-coupling reactions, like the Mizoroki-Heck reaction. acs.orgresearchgate.netdntb.gov.ua This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds. Traditionally, these reactions require phosphine (B1218219) ligands, which can be expensive, toxic, and air-sensitive. researchgate.net Palladium complexes bearing hydrazone ligands have emerged as a robust alternative. researchgate.net Studies have shown that Pd(II)-hydrazone complexes effectively catalyze the Heck reaction between aryl halides and alkenes with high yields. researchgate.netanalis.com.my These hydrazone-based catalysts offer the advantages of being more stable and easier to handle than their phosphine-based counterparts.
Table 3: Performance of a Pd(II)-Hydrazone Catalyst in the Heck Reaction Press the button to view the interactive table.
Show Table
| Reactants | Base | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 1-bromo-4-nitrobenzene + methyl acrylate | Triethylamine (B128534) (TEA) | 100 | 98.7 |
| 1-bromo-4-nitrobenzene + methyl acrylate | Sodium Carbonate (Na₂CO₃) | 100 | 94.6 |
| 1-bromo-4-nitrobenzene + methyl acrylate | Potassium Carbonate (K₂CO₃) | 100 | 97.4 |
Data derived from studies on similar polymer-supported palladium(II)-hydrazone complexes. analis.com.my
Exploration in Materials Science for Functional Molecules
The adaptable structure of this compound makes it a valuable component for the creation of advanced functional materials. The hydrazide group provides a reactive handle for "clicking" the molecule onto larger structures like polymer backbones or nanoparticles. nih.gov
This has led to the development of hydrazide-functionalized polymers that can be used for a variety of purposes. rsc.orgacs.org For example, polymers containing hydrazide groups are used to create stimuli-responsive hydrogels, which can swell or shrink in response to changes in pH or temperature. nih.govmdpi.com The hydrazide groups can form dynamic covalent bonds (hydrazones) with aldehyde-functionalized polymers, creating cross-linked networks that give the hydrogel its structure. mdpi.com
Additionally, the ability of the hydrazide moiety to react with the oxidized sugar rings of glycopeptides has been utilized to create functionalized graphene oxide materials for the selective enrichment and identification of these important biomolecules in complex biological samples. nih.gov The nitrophenyl group can also be leveraged for its electronic properties or as a precursor to an amino group, allowing for further functionalization, such as the attachment of dyes or other active molecules. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-nitrophenyl)acetohydrazide derivatives?
Methodological Answer: The synthesis typically involves two key steps:
- Core Hydrazide Formation : Reacting ethyl 2-(4-nitrophenyl)acetate with hydrazine hydrate under reflux in propan-2-ol for 3–4 hours to yield the acetohydrazide intermediate .
- Derivatization : Condensing the hydrazide with aromatic or heterocyclic aldehydes in acetic acid under reflux to form Schiff base derivatives. For example, Ozkay et al. synthesized N-substituted derivatives by reacting 2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide with substituted benzaldehydes .
Key Purification Steps : Recrystallization from methanol or ethanol is commonly used to isolate pure products. Reaction progress is monitored via TLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Elemental Analysis (CHNS) : Validates molecular formula and purity .
- NMR Spectroscopy : - and -NMR confirm hydrogen/carbon environments, such as the hydrazone (-NH-N=CH-) proton at δ 8.1–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1700 cm, N-H bend at 3200–3300 cm) .
Advanced Research Questions
Q. How do structural modifications, such as substituents on the benzylidene group, influence the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Effects : The presence of electron-donating groups (e.g., -OH at the para position) enhances anticholinesterase activity. For instance, compound 206 (IC = 29.5 µM) outperformed other derivatives due to its hydroxyl group .
- Steric and Electronic Factors : Bulky substituents (e.g., 3-nitrobenzylidene) reduce actoprotective effects by hindering target binding, as observed in rat fatigue studies .
Data Analysis : Compare IC values (Table 9 in ) or actoprotective scores (e.g., 14.5% improvement with 4-chlorobenzylidene ) to quantify substituent impact.
Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. For example, MEP analysis of (E)-N’-(4-nitrobenzylidene) derivatives revealed charge localization on the nitro group and hydrazone nitrogen .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data to explain packing efficiency and stability .
Q. How are metal complexes of this compound synthesized, and what is their coordination behavior?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC50_{50}50 values)?
Methodological Answer:
- Assay Standardization : Use reference compounds (e.g., galantamine for anticholinesterase assays ) and consistent protocols (e.g., Ellman’s method for enzyme inhibition ).
- Structural Validation : Ensure compound purity via HPLC and confirm stereochemistry (e.g., E/Z isomerism in hydrazones) using NOESY NMR .
- Meta-Analysis : Compare substituent effects across studies (e.g., hydroxyl vs. nitro groups ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
